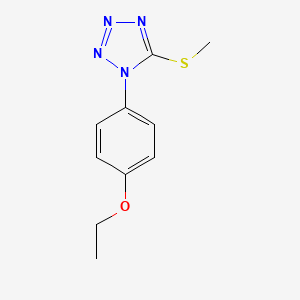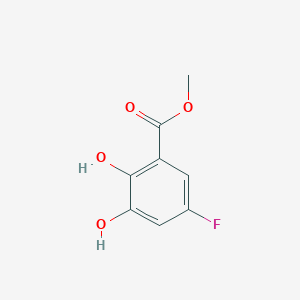![molecular formula C32H24F6IrN4P B13680642 [Ir(ppy)2(bpy)]PF6](/img/structure/B13680642.png)
[Ir(ppy)2(bpy)]PF6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound [Ir(ppy)2(bpy)]PF6, also known as bis(2-phenylpyridine)(2,2’-bipyridine)iridium(III) hexafluorophosphate, is a luminescent cationic heteroleptic iridium(III) complex. This compound is notable for its photophysical properties, making it a valuable material in various scientific and industrial applications, particularly in the field of photoredox catalysis and organic light-emitting diodes (OLEDs).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Ir(ppy)2(bpy)]PF6 typically involves the reaction of 2-phenylpyridine with iridium trichloride hydrate to form a dimeric iridium complex. This dimer is then reacted with 2,2’-bipyridine in the presence of a suitable base, such as sodium carbonate, to yield the desired iridium complex. The final step involves the addition of hexafluorophosphoric acid to form the hexafluorophosphate salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[Ir(ppy)2(bpy)]PF6 undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can act as both an oxidizing and reducing agent depending on the reaction conditions.
Substitution: Ligand substitution reactions can occur, where the bipyridine or phenylpyridine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like cerium ammonium nitrate and reducing agents such as sodium borohydride. Typical reaction conditions involve the use of solvents like acetonitrile or dichloromethane, and reactions are often carried out under inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in photoredox catalysis, the compound can facilitate the formation of carbon-carbon and carbon-heteroatom bonds, leading to a variety of organic products .
Aplicaciones Científicas De Investigación
[Ir(ppy)2(bpy)]PF6 has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism by which [Ir(ppy)2(bpy)]PF6 exerts its effects involves its ability to absorb visible light and enter an excited state. This excited state can then transfer energy to other molecules, driving various chemical reactions. The compound’s photoredox catalytic activity is attributed to its ability to undergo multiple photoexcitation steps, enabling it to facilitate reactions that require high energy .
Comparación Con Compuestos Similares
Similar Compounds
[Ir(dtbbpy)(ppy)2]PF6: This compound, which includes 4,4’-di-tert-butyl-2,2’-bipyridine as a ligand, is another iridium-based photocatalyst with similar applications.
[Ir(dF(CF3)ppy)2(bpy)]PF6: This variant includes 2-(2,4-difluorophenyl)pyridine ligands and is used in similar photoredox catalytic applications.
Uniqueness
[Ir(ppy)2(bpy)]PF6 is unique due to its specific combination of ligands, which provides a balance of photophysical properties and stability. This makes it particularly effective in applications requiring long-lived excited states and efficient energy transfer .
Propiedades
Fórmula molecular |
C32H24F6IrN4P |
|---|---|
Peso molecular |
801.7 g/mol |
Nombre IUPAC |
iridium(3+);2-phenylpyridine;2-pyridin-2-ylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C11H8N.C10H8N2.F6P.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-6,8-9H;1-8H;;/q2*-1;;-1;+3 |
Clave InChI |
RJJGJTKSOSSNNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B13680565.png)



![1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13680591.png)


![4-{[2-(Tetrahydro-2H-pyran-2-yloxy)ethyl]oxy}aniline](/img/structure/B13680610.png)

![5,6-Dimethoxy-3-methylbenzo[c]isoxazole](/img/structure/B13680627.png)


![1'-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]](/img/structure/B13680652.png)

